2-(4-methoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 1-methyl-1H-pyrazole moiety and at the 2-position with a 4-methoxyphenyl acetamide group. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-20-12(7-8-16-20)14-18-19-15(23-14)17-13(21)9-10-3-5-11(22-2)6-4-10/h3-8H,9H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAWDHGCOEZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
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- Structure: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
- Key Differences: Replaces the pyrazole group with an indole-sulfanyl moiety and incorporates a chloro-methylphenyl acetamide.
- Bioactivity: Exhibits α-glucosidase inhibition (IC₅₀: 12.3 µM) and moderate LOX inhibition, attributed to the indole group’s electron-rich aromatic system .
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- Structure: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide.
- Key Differences: Substitutes pyrazole with benzofuran and includes a thioether linkage.
- Bioactivity: Demonstrates potent antimicrobial activity (MIC: 4 µg/mL against S. aureus) due to the benzofuran moiety’s planar structure enhancing membrane penetration .
- Fipronil Analogues (): Structure: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Key Differences: Uses a cyano-pyrazole core instead of oxadiazole and lacks the methoxyphenyl group. Bioactivity: Insecticidal activity via GABA receptor antagonism, highlighting the importance of chloro and cyano substituents for target binding .
Functional Group Impact on Properties
- Methoxy vs. Chloro Substituents :
- Pyrazole vs. Benzofuran/Indole :
Physicochemical and Spectral Data
- Molecular Weight :
- Spectroscopy :
- IR and NMR data for analogous compounds () suggest characteristic peaks for oxadiazole (C=N stretch: 1600–1650 cm⁻¹) and acetamide (N–H: ~3300 cm⁻¹; carbonyl: ~1700 cm⁻¹) .
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